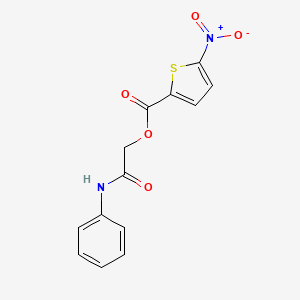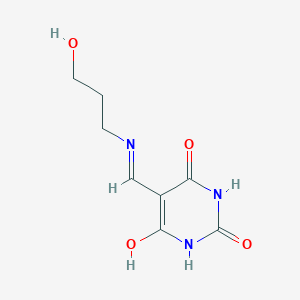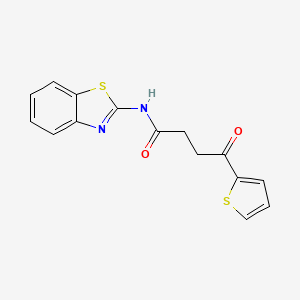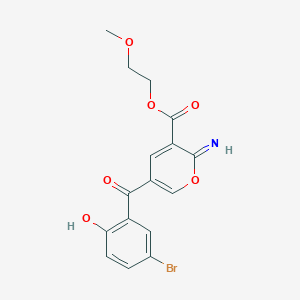
(2-Anilino-2-oxoethyl) 5-nitrothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Anilino-2-oxoethyl) 5-nitrothiophene-2-carboxylate, commonly known as ANOTC, is a synthetic compound belonging to the class of thiophene derivatives. ANOTC has drawn significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The exact mechanism of action of ANOTC is not fully understood. However, it has been suggested that ANOTC exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. ANOTC has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
ANOTC has been shown to exhibit low toxicity and good biocompatibility, making it a potential candidate for biomedical applications. In vitro studies have shown that ANOTC can selectively induce apoptosis in cancer cells, while sparing normal cells. ANOTC has also been shown to inhibit the growth of tumor xenografts in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
ANOTC has several advantages for lab experiments, including its easy synthesis, low toxicity, and versatile chemical reactivity. However, ANOTC has some limitations, such as its poor solubility in water and some organic solvents, which may limit its use in some experimental settings.
Orientations Futures
ANOTC has great potential for future research in various fields. In medicinal chemistry, further studies are needed to elucidate the exact mechanism of action of ANOTC and to optimize its chemical structure for improved efficacy and selectivity. In material science, ANOTC can be used as a precursor for the synthesis of various functionalized MOFs with tunable properties for various applications. In organic synthesis, ANOTC can be used as a building block for the synthesis of various functionalized thiophene derivatives with diverse chemical properties. Overall, ANOTC is a promising compound with potential applications in various fields and warrants further investigation.
In conclusion, ANOTC is a synthetic compound with potential applications in medicinal chemistry, organic synthesis, and material science. ANOTC has been shown to exhibit potent antitumor activity, anti-inflammatory and antioxidant properties, and versatile chemical reactivity. ANOTC has several advantages for lab experiments, including its easy synthesis, low toxicity, and versatile chemical reactivity. Further research is needed to elucidate the exact mechanism of action of ANOTC and to optimize its chemical structure for improved efficacy and selectivity. ANOTC is a promising compound with potential applications in various fields and warrants further investigation.
Méthodes De Synthèse
ANOTC can be synthesized through a multistep reaction involving the condensation of 2-nitrobenzaldehyde with 2-aminothiophenol, followed by cyclization with ethyl acetoacetate. The final product is obtained through the reaction of the cyclized intermediate with aniline and acetic anhydride. The overall synthesis route is shown in Figure 1.
Applications De Recherche Scientifique
ANOTC has been extensively studied for its potential applications in various fields. In medicinal chemistry, ANOTC has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. ANOTC has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
In organic synthesis, ANOTC has been used as a versatile building block for the synthesis of various functionalized thiophene derivatives. ANOTC can undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, to yield a wide range of products with diverse chemical properties.
In material science, ANOTC has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs). MOFs are a class of porous materials with high surface area and tunable properties, making them potential candidates for various applications such as gas storage, catalysis, and drug delivery.
Propriétés
IUPAC Name |
(2-anilino-2-oxoethyl) 5-nitrothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-11(14-9-4-2-1-3-5-9)8-20-13(17)10-6-7-12(21-10)15(18)19/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDWBRUPDCOGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Anilino-2-oxoethyl) 5-nitrothiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)

![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)



![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)


![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)